2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride
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Overview
Description
2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride is a complex organic compound featuring a thiophene ring, a sulfur-containing heterocycle, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride typically involves multiple steps, starting with the reaction of thiophene-2-carboxylic acid with thiophene-2-sulfonyl chloride. The resulting intermediate undergoes further reactions, including amination and hydrochloride formation, under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reactions and purification steps.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Thiophene-2-sulfonic acid derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a precursor for bioactive molecules or as a tool in studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic properties. It may be used in the development of new drugs targeting various diseases.
Industry: In industry, the compound is utilized in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-Thiopheneethylamine: Similar structure but lacks the sulfonyl group.
Thiophene-2-sulfonic acid: Contains a sulfonic acid group instead of the amine group.
Benzothiophene derivatives: Contains a fused benzene ring.
This compound's multifaceted nature makes it a subject of ongoing research and development across various scientific disciplines. Its applications in chemistry, biology, medicine, and industry highlight its importance and versatility.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
2-thiophen-2-yl-2-thiophen-2-ylsulfonylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S3.ClH/c11-7-9(8-3-1-5-14-8)16(12,13)10-4-2-6-15-10;/h1-6,9H,7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGFMIYHGXZNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CN)S(=O)(=O)C2=CC=CS2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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